



Application Notes and Protocols: Electrocatalytic Hydrogen Evolution with Nickel Sulfide Catalysts

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Compound of Interest		
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This document provides detailed application notes and experimental protocols for the synthesis and evaluation of nickel sulfide-based electrocatalysts for the hydrogen evolution reaction (HER). Nickel sulfides, including various stoichiometries like NiS, NiS₂, and Ni₃S₂, are promising, cost-effective alternatives to precious metal catalysts for producing hydrogen through water electrolysis.[1][2]

Introduction to Nickel Sulfide Electrocatalysts for HER

The electrocatalytic splitting of water to produce hydrogen is a cornerstone of renewable energy strategies.[1] The hydrogen evolution reaction (HER), the cathodic half-reaction, requires efficient catalysts to minimize the energy input.[3] While platinum-group metals are highly effective, their scarcity and high cost impede large-scale application.[4] Earth-abundant transition metal sulfides, particularly nickel sulfides, have emerged as excellent candidates due to their high catalytic activity, stability in alkaline media, and cost-effectiveness.[2][5]

Different phases of nickel sulfide exhibit distinct electrocatalytic properties. The intrinsic activity of various nickel sulfide phases for HER in alkaline conditions follows the order $Ni_3S_2 > NiS_2 > NiS.[1]$ The superior performance of Ni_3S_2 is attributed to its metallic conductivity and large electrochemically active surface area.[1][6] Strategies to further enhance the HER performance



of nickel sulfides include heteroatom doping, creating heterostructures, and introducing vacancies.[2]

Performance Data of Nickel Sulfide Catalysts

The following tables summarize the electrocatalytic HER performance of various nickel sulfide-based catalysts in alkaline media (typically 1.0 M KOH). The key performance metrics are the overpotential required to achieve a current density of 10 mA cm⁻² (η_{10}), which is relevant for solar fuel applications, and the Tafel slope, which provides insight into the reaction mechanism. [7]

Table 1: HER Performance of Single-Phase Nickel Sulfide Catalysts

Catalyst	Substrate	Overpotential (η10) (mV)	Tafel Slope (mV dec ⁻¹)	Reference
NiS	Glassy Carbon Electrode	336	-	[8][9]
NiS₂/Ni₃C@C	-	78	-	[2]
Ni ₃ S ₂	-	298	-	[2]
o-Ni ₉ S ₈	-	163	-	[10]
Na-NiS	Glassy Carbon Electrode	446	-	[9]

Table 2: HER Performance of Heterostructured and Doped Nickel Sulfide Catalysts



Catalyst	Substrate	Overpotential (η10) (mV)	Tafel Slope (mV dec ⁻¹)	Reference
MoS ₂ /NiS	Nickel Foam	87	-	[2]
ReS ₂ /NiS	Nickel Foam	78	-	[2]
NC/NiS-CeO ₂	-	47	-	[2]
vs-NiS2/NiS HSs	-	44	42	[11]
Ni ₃ S ₄ @Ni(OH) ₂	-	-	-	[2]
Mn–NiS/Mn– Ni₃S₄	-	94.2	-	[2]
Ni₃S₂@NiS	Nickel Foam	129	-	[2]
CeO ₂ - LDH/Ni ₃ S ₂ /MoS ₂	-	116	-	[12]
Ru@Ni₃S₂	Ni₃S₂ Nanorod Arrays	19.8	33.2	[13]
V-doped Ni₃S₂	Nickel Foam	68	112	[14]
Ni ₃ S ₂ –Fe–Ni	-	83	-	[15]
Co-Ni-2 (Co ₃ O ₄ – NiS ₂)	-	84	67.5	[16]

Experimental Protocols Catalyst Synthesis

This protocol describes a general method for the direct growth of nickel sulfide nanowire arrays on nickel foam (NF), a common substrate for electrocatalysis.

Materials:

- Nickel foam (NF)
- Nickel(II) chloride hexahydrate (NiCl2·6H2O) or Nickel(II) sulfate hexahydrate (NiSO4·6H2O)



- Thioacetamide (TAA) or Sodium Sulfide (Na₂S) as sulfur source[17]
- Sodium orthovanadate (for V-doping, optional)[14]
- Deionized (DI) water
- Ethanol
- · Hydrochloric acid (HCl) for cleaning NF

- Substrate Cleaning:
 - Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
 - Clean the NF by sequential ultrasonication in 3 M HCl, DI water, and ethanol for 15 minutes each to remove the surface oxide layer and any organic contaminants.
 - o Dry the cleaned NF in an oven or under vacuum.
- Precursor Solution Preparation:
 - Prepare an aqueous solution of the nickel precursor (e.g., 0.1 M NiCl₂·6H₂O) and the sulfur source (e.g., 0.2 M TAA).
 - For doped catalysts, add the doping agent to the precursor solution (e.g., sodium orthovanadate for V-doping).[14]
- Hydrothermal Reaction:
 - Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
 - Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.
 - Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a
 defined duration (e.g., 6-24 hours). The specific temperature and time will influence the
 phase and morphology of the resulting nickel sulfide.



- Product Recovery and Cleaning:
 - Allow the autoclave to cool down to room temperature naturally.
 - Remove the nickel foam, which is now coated with the nickel sulfide catalyst.
 - Rinse the catalyst-coated NF thoroughly with DI water and ethanol to remove any unreacted precursors.
 - Dry the final product in a vacuum oven at 60 °C for several hours.

This protocol is for synthesizing nickel sulfide nanoparticles, which can then be used to prepare a catalyst ink.

Materials:

- Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
- Thiourea ((NH₂)₂CS)
- Ethylene glycol (EG)
- Ethanol

- Precursor Dissolution:
 - In a typical synthesis, dissolve a specific molar ratio of the nickel precursor and thiourea in ethylene glycol in a flask with magnetic stirring.
- Solvothermal Reaction:
 - Transfer the solution to a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave in an oven at a set temperature (e.g., 180-220 °C) for a specified time (e.g., 12-24 hours).
- Product Collection:



- After cooling to room temperature, collect the product by centrifugation.
- Wash the collected nanoparticles repeatedly with ethanol and DI water to remove residual reactants.
- Dry the final nickel sulfide powder in a vacuum oven.

Working Electrode Preparation

This protocol is for preparing a working electrode using synthesized nickel sulfide powder.

Materials:

- Synthesized nickel sulfide catalyst powder
- Conductive carbon black (e.g., Vulcan XC-72)
- Nafion solution (5 wt%)
- Isopropanol and DI water mixture (e.g., 1:1 v/v)
- Glassy carbon electrode (GCE) or other desired substrate

- Catalyst Ink Preparation:
 - Disperse a specific amount of the catalyst powder (e.g., 5 mg) and carbon black (e.g., 1 mg) in a solvent mixture of isopropanol and DI water.
 - Add a small volume of Nafion solution (e.g., 20 μL) as a binder.
 - Sonically disperse the mixture for at least 30 minutes to form a homogeneous ink.
- Electrode Coating:
 - Polish the glassy carbon electrode with alumina slurry, then sonicate in DI water and ethanol, and finally dry it.



- Drop-cast a precise volume of the catalyst ink (e.g., 5-10 μL) onto the surface of the GCE to achieve a desired catalyst loading (e.g., up to 4 mg cm⁻²).[18]
- Allow the electrode to dry at room temperature.

Electrochemical Evaluation of HER Performance

This protocol outlines the standard three-electrode setup and electrochemical measurements for assessing HER activity.[18]

Apparatus and Materials:

- Potentiostat/Galvanostat electrochemical workstation
- Three-electrode electrochemical cell
- · Working Electrode (WE): Prepared nickel sulfide catalyst electrode
- Counter Electrode (CE): Platinum wire or graphite rod
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCI
- Electrolyte: 1.0 M KOH solution in DI water
- High-purity hydrogen and nitrogen or argon gas

- Cell Assembly and Electrolyte Purging:
 - Assemble the three-electrode cell with the WE, CE, and RE.
 - Fill the cell with the 1.0 M KOH electrolyte.
 - Purge the electrolyte with high-purity N₂ or Ar for at least 30 minutes to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during measurements.
- Potential Calibration:



- All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E⁰(Ref). In 1.0 M KOH, the pH is approximately 14.
- Electrochemical Measurements:
 - Cyclic Voltammetry (CV): Perform CV scans to activate the catalyst and to determine the electrochemical double-layer capacitance (CdI) for estimating the electrochemical active surface area (ECSA).
 - Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from 0 V vs. RHE to a negative potential (e.g., -0.5 V vs. RHE) at a slow scan rate (e.g., 5 mV s⁻¹).[18] The overpotential (η) is the potential required to drive the HER.
 - Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|).
 The linear portion of this plot gives the Tafel slope, which provides insight into the HER mechanism.
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.
 - Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by holding a constant potential or current density for an extended period (e.g., 12-24 hours) and monitoring the current or potential change.[8]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and electrochemical evaluation of nickel sulfide HER catalysts.

HER Mechanism in Alkaline Media

The HER in alkaline media on a catalyst surface proceeds through the following steps:

 Volmer step: Adsorption of a water molecule and its dissociation into an adsorbed hydrogen atom (H*) and a hydroxide ion (OH⁻).



- Heyrovsky step: Reaction of an adsorbed hydrogen atom with another water molecule to produce a hydrogen molecule (H₂) and a hydroxide ion.
- Tafel step: Recombination of two adsorbed hydrogen atoms to form a hydrogen molecule.

The dominant pathway depends on the catalyst material.

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